![molecular formula C13H11N3OS B6003494 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6003494.png)
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile is a chemical compound with the molecular formula C12H10N2O2S. It is also known as clopidogrel, a commonly used antiplatelet medication. Clopidogrel is used to prevent blood clots in individuals with a history of heart attacks, strokes, or peripheral vascular disease.
Wirkmechanismus
The mechanism of action of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile involves the inhibition of the P2Y12 receptor on platelets. This receptor is responsible for activating platelets and initiating the process of blood clotting. By inhibiting this receptor, 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile prevents platelet activation and aggregation, which reduces the risk of blood clots.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile are primarily related to its antiplatelet effects. By inhibiting platelet activation and aggregation, it reduces the risk of blood clots and their associated complications, such as heart attacks and strokes. However, it can also increase the risk of bleeding, particularly in individuals undergoing surgery or other invasive procedures.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile in lab experiments include its well-established mechanism of action and its effectiveness in preventing platelet activation and aggregation. However, its use is limited by its potential to increase the risk of bleeding, which can complicate experiments involving invasive procedures.
Zukünftige Richtungen
There are several future directions for research on 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile. One area of interest is the development of new antiplatelet medications that target different receptors or pathways. Another area of interest is the use of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile in combination with other medications to improve its effectiveness or reduce its side effects. Finally, there is ongoing research into the genetic factors that influence the response to 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile, which could lead to personalized treatment approaches in the future.
Synthesemethoden
The synthesis of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile involves several steps. The first step is the synthesis of 2-chloro-5,6-dimethylpyrimidine by reacting 2,4,5-trichloropyrimidine with 2-methyl-1,3-propanediol. The second step is the reaction of 2-chloro-5,6-dimethylpyrimidine with thiolactic acid to form 2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]acetic acid. The third step is the reaction of 2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]acetic acid with 4-cyanobenzyl bromide to form 3-{[(4-cyanophenyl)methyl]thio}-2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]propanoic acid. The final step is the reaction of 3-{[(4-cyanophenyl)methyl]thio}-2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]propanoic acid with sodium hydroxide to form 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile.
Wissenschaftliche Forschungsanwendungen
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile has been extensively researched for its antiplatelet effects. It works by irreversibly inhibiting the P2Y12 receptor on platelets, which prevents platelet activation and aggregation. This makes it an effective medication for preventing blood clots in individuals with a history of heart attacks, strokes, or peripheral vascular disease.
Eigenschaften
IUPAC Name |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-5-12(17)16-13(15-9)18-8-11-4-2-3-10(6-11)7-14/h2-6H,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDLZRSCWZBBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.